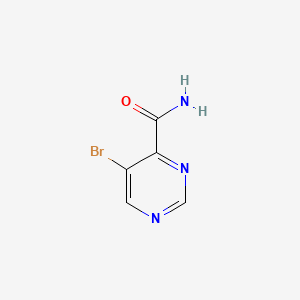

5-Bromopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromopyrimidine-4-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxamide group at the 4th position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidine-4-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopyrimidine with suitable nucleophiles under microwave irradiation . Another method includes the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromopyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation.

Metallation: Direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine.

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide, palladium catalysts, and various nucleophiles. Reaction conditions often involve microwave irradiation, which enhances the reaction rate and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

5-Bromopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromopyrimidine: Shares the bromine substitution at the 5th position but lacks the carboxamide group.

2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another carboxamide-based compound with distinct biological activities.

Uniqueness

5-Bromopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxamide group makes it a valuable intermediate in the synthesis of various bioactive molecules .

Activité Biologique

Introduction

5-Bromopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a bromine atom at the 5-position and a carboxamide group at the 4-position. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrN3O |

| Molecular Weight | 202.01 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 170-172 °C |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. It has been shown to induce autophagy in macrophages, enhancing the immune response against this pathogen.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibitors targeting CDKs have shown promise in cancer therapy by preventing uncontrolled cell proliferation .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activity. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Inhibition of Protein Kinases : The compound inhibits various kinases, including CDKs, which play essential roles in cell cycle regulation.

- Induction of Autophagy : In macrophages, it promotes autophagic processes that enhance bacterial clearance during infections like tuberculosis.

- Modulation of Inflammatory Pathways : It influences cytokine production and signaling pathways involved in inflammation.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis using an in vitro model. The compound was tested at various concentrations, revealing an effective concentration (EC50) of approximately 0.5 μM, indicating potent antimicrobial activity .

Study on Anticancer Activity

In another study focused on cancer cell lines, this compound exhibited significant cytotoxicity against various cancer types with IC50 values ranging from 1 to 10 μM. The results highlighted its potential as a lead compound for developing novel anticancer therapies .

Table 2: Summary of Biological Activities

| Activity Type | Target/Pathway | EC50/IC50 |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | ~0.5 μM |

| Anticancer | Cyclin-dependent kinases (CDKs) | 1 - 10 μM |

| Anti-inflammatory | Cytokine signaling pathways | Not specified |

Propriétés

IUPAC Name |

5-bromopyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFADLDPAJRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.